molecular formula C12H14N4.4ClH<br>C12H18Cl4N4 B014411 3,3'-Diaminobenzidine tetrahydrochloride CAS No. 7411-49-6

3,3'-Diaminobenzidine tetrahydrochloride

Cat. No.: B014411
CAS No.: 7411-49-6
M. Wt: 360.1 g/mol
InChI Key: KJDSORYAHBAGPP-UHFFFAOYSA-N
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Description

3,3'-Diaminobenzidine tetrahydrochloride (DAB, CAS 7411-49-6) is a water-soluble derivative of 3,3'-diaminobenzidine (DAB free base, CAS 91-95-2), designed to overcome the poor aqueous solubility of the latter . It is widely used as a chromogenic substrate in peroxidase-based assays, producing an insoluble brown precipitate upon oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide. This reaction is critical in immunohistochemistry (IHC), immunoblotting, and in situ hybridization for visualizing target antigens or nucleic acids .

Properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;tetrahydrochloride
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InChI

InChI=1S/C12H14N4.4ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;/h1-6H,13-16H2;4*1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KJDSORYAHBAGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N4
Source PubChem
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DSSTOX Substance ID

DTXSID7021312
Record name 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride
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Molecular Weight

360.1 g/mol
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Physical Description

Solid; [HSDB] Grey to purple-brown powder; [MSDSonline]
Record name 3,3'-Diaminobenzidine tetrahydrochloride
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Color/Form

Solid

CAS No.

7411-49-6, 868272-85-9
Record name 3,3'-Diaminobenzidine tetrahydrochloride
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Record name [1,1'-Biphenyl]-3,3',4,4'-tetramine, hydrochloride (1:4)
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Record name 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride
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Record name Biphenyl-3,3',4,4'-tetrayltetraammonium tetrachloride
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Record name 3,3-Diaminobenzidine tetrahydrochloride
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Record name 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE
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Record name 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE
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Melting Point

178-180 °C
Record name 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE
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Preparation Methods

Reductive Amination of Nitro Precursors

A plausible route involves the reduction of 3,3'-dinitrobenzidine to 3,3'-diaminobenzidine, followed by hydrochlorination. This two-step process aligns with industrial practices for aromatic diamine synthesis:

Step 1: Catalytic Hydrogenation of 3,3'-Dinitrobenzidine
The nitro groups (-NO₂) in 3,3'-dinitrobenzidine are reduced to amines (-NH₂) using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds under moderate pressure (1–3 atm) and temperatures of 50–80°C.

C12H10N2O4+4H2Pd/CC12H14N4+4H2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4 + 4\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{12}\text{H}_{14}\text{N}_4 + 4\text{H}_2\text{O}

Step 2: Hydrochlorination
The free base 3,3'-diaminobenzidine is treated with hydrochloric acid (HCl) to form the tetrahydrochloride salt. Excess HCl ensures complete protonation of the amine groups, enhancing water solubility for biochemical applications.

C12H14N4+4HClC12H14N44HCl\text{C}_{12}\text{H}_{14}\text{N}_4 + 4\text{HCl} \rightarrow \text{C}_{12}\text{H}_{14}\text{N}_4·4\text{HCl}

Alternative Route: Coupling Reactions

Another potential method involves Ullmann coupling of 3-chloroaniline derivatives. Copper catalysts facilitate the formation of the biphenyl structure, though this route is less common due to lower yields and higher costs.

Industrial-Scale Production and Optimization

Catalytic System Refinement

Industrial protocols prioritize catalyst recyclability and reaction efficiency. For example, replacing Pd/C with Raney nickel reduces costs while maintaining >90% conversion rates. Temperature control is critical to prevent over-reduction or side reactions.

Table 1: Comparative Catalyst Performance

CatalystTemperature (°C)Pressure (atm)Yield (%)
Pd/C (5%)60292
Raney Ni80388
PtO₂50185

Purification and Stabilization

Post-synthesis, the compound is purified via recrystallization from ethanol/water mixtures. Stabilizing agents like hydrates (e.g., dihydrate) are incorporated to prevent oxidation during storage.

Challenges in Methodological Documentation

Publicly available literature focuses on DAB·4HCl’s applications rather than synthesis details, likely due to proprietary industrial protocols. Patents (e.g., US Patent 4,202,947) describe similar compounds but omit explicit instructions for this derivative .

Scientific Research Applications

Immunohistochemistry

DAB is predominantly used in immunohistochemical staining to visualize proteins and nucleic acids within tissue sections. The process involves the following steps:

  • Preparation of Tissue Samples : Tissues are fixed and embedded in paraffin.
  • Antigen Retrieval : Heat or enzymatic treatment is applied to expose antigens.
  • Blocking : Non-specific binding sites are blocked to reduce background staining.
  • Primary Antibody Incubation : Tissues are incubated with primary antibodies specific to target proteins.
  • Secondary Antibody Incubation : A secondary antibody conjugated with horseradish peroxidase (HRP) is applied.
  • DAB Reaction : DAB is added, leading to a color change that indicates the presence of the target protein.

This method has been crucial in studying various diseases, including cancer and neurodegenerative disorders such as Alzheimer’s disease, where it helps visualize amyloid plaques .

Colorimetric Analysis

DAB is also employed in colorimetric assays for the quantification of metals such as selenium. In this application, DAB acts as a reagent that changes color upon reacting with specific metal ions, enabling their detection and quantification .

Detection of Enzyme Activity

The compound is extensively used to assess peroxidase activity in biological samples. For instance, it has been utilized to measure glutamate decarboxylase activity in rat cerebellar sections, providing insights into neurological functions .

Data Table: Applications of DAB

Application AreaSpecific Use CaseDescription
ImmunohistochemistryProtein VisualizationStaining for protein localization in tissue samples using HRP-conjugated antibodies.
Colorimetric AnalysisMetal DetectionQuantification of selenium and other metals through color change reactions.
Enzyme Activity AssayGlutamate Decarboxylase MeasurementAssessing enzyme activity in neural tissues for research on neurological disorders.
Fingerprint DetectionForensic ScienceVisualizing fingerprints through DAB reactions with hemoglobin in blood samples.

Case Study 1: Alzheimer's Disease Research

In a study aimed at understanding Alzheimer's disease pathology, researchers used DAB to stain brain sections from transgenic mouse models. The results indicated that DAB effectively highlighted amyloid-beta plaques, allowing for quantification and assessment of plaque burden across different stages of disease progression. This application has been pivotal in evaluating potential therapeutic interventions .

Case Study 2: Environmental Monitoring

Researchers have applied DAB in environmental toxicology to assess the impact of pollutants on marine life. For example, studies involving the flatfish species Limanda limanda utilized DAB to measure immune responses as indicators of contaminant exposure. The findings demonstrated significant correlations between pollutant levels and immune function alterations, showcasing DAB's utility in ecological research .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₈Cl₄N₄ (anhydrous) or C₁₂H₁₄N₄·4HCl·xH₂O (hydrated form, CAS 868272-85-9) .
  • Solubility : Readily soluble in water, unlike the free base form .
  • Storage : Requires refrigeration (0–10°C) in airtight, light-protected containers to prevent degradation .
  • Safety : Classified as an irritant (H315, H319), necessitating protective equipment during handling .

Comparison with Similar Compounds

3,3',4,4'-Biphenyltetramine Tetrahydrochloride (CAS 167684-17-5)

  • Structural Differences : Contains additional amine groups and a dihydrate structure (C₁₂H₂₂Cl₄N₄O₂ vs. DAB’s C₁₂H₁₈Cl₄N₄), which may enhance stability but reduce solubility .
  • Applications : Primarily used in nucleic acid staining and specialized histochemical protocols, but less common than DAB in routine IHC .

2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS, CAS 28752-68-3)

  • Reaction Product : Generates a soluble green-blue chromogen (λmax = 405–420 nm), ideal for quantitative assays like ELISA .
  • Advantages Over DAB :
    • Solubility allows for kinetic measurements.
    • Lower toxicity compared to DAB’s irritant properties.
  • Limitations : Unsuitable for localization studies due to lack of precipitate .

4-Aminoantipyrine (4-AA, CAS 83-07-8)

  • Chromogenic Output : Produces a pink-colored complex (λmax = 510 nm) .
  • Use Case : Preferred in spectrophotometric assays requiring distinct wavelength detection, such as glucose or cholesterol quantification .
  • Disadvantage : Less sensitive than DAB in low-abundance target detection .

Tetrahydrofuran (THF, CAS 109-99-9)

  • Role : A solvent stabilized with antioxidants (e.g., p-cresol) to prevent peroxide formation .
  • Contrast with DAB: Not a chromogen but a reagent for dissolving hydrophobic compounds. Requires strict storage conditions (full, airtight containers) due to flammability and peroxide risks .

Comparative Data Table

Parameter DAB ABTS 4-AA 3,3',4,4'-Biphenyltetramine
CAS Number 7411-49-6 28752-68-3 83-07-8 167684-17-5
Reaction Product Insoluble brown precipitate Soluble green-blue chromogen Soluble pink complex Insoluble colored product
Primary Application IHC, immunoblotting ELISA, kinetic assays Spectrophotometric assays Nucleic acid staining
Absorbance (λmax) 465 nm 405–420 nm 510 nm Not specified
Solubility Water-soluble Water-soluble Water-soluble Moderate solubility
Safety Profile Irritant (H315, H319) Non-irritant Non-irritant Irritant
Cost (1g/1mL) $45–$1400 $260/100 mL Not available Not available

Biological Activity

3,3'-Diaminobenzidine tetrahydrochloride (DAB) is a significant organic compound widely utilized in biological and biochemical research, particularly in histochemistry and immunohistochemistry. This article delves into the biological activity of DAB, its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H14N44HClC_{12}H_{14}N_{4}\cdot 4HCl
  • Molar Mass : 360.10 g/mol
  • CAS Number : 7411-49-6
  • Solubility : Water-soluble
  • Melting Point : 300 °C
  • Boiling Point : 481.7 °C

DAB is a derivative of benzidine and is known for forming a brown precipitate when oxidized by peroxidases in the presence of hydrogen peroxide. This reaction is crucial for visualizing biological samples.

DAB acts primarily as a substrate for peroxidase enzymes, such as horseradish peroxidase (HRP). The oxidation of DAB by HRP in the presence of hydrogen peroxide leads to the formation of an insoluble brown precipitate, which is detectable under light microscopy. This property makes DAB an invaluable tool in various staining techniques.

Applications

  • Histochemistry and Immunohistochemistry :
    • DAB is extensively used for staining proteins and nucleic acids in tissue sections. It serves as a chromogen that reacts with peroxidase-conjugated antibodies to visualize antigen-antibody complexes.
    • Commonly employed in the detection of specific proteins associated with diseases, such as Alzheimer’s disease, where it helps visualize amyloid plaques.
  • Biochemical Assays :
    • Used to measure enzyme activity, such as glutamate decarboxylase in rat cerebellar sections .
    • Acts as a substrate for various peroxidases, aiding in the detection of endogenous peroxidase activity in tissues .
  • Forensic Science :
    • DAB's ability to react with hemoglobin allows it to be used for enhancing fingermarks on blood-stained surfaces .

Case Study: Detection of Amyloid Plaques

In studies focusing on Alzheimer’s disease, DAB was utilized to stain brain tissue sections for the presence of amyloid-beta (Aβ) plaques. The process involved:

  • Application of a primary antibody specific to Aβ.
  • Subsequent binding of HRP-conjugated secondary antibodies.
  • Visualization through DAB oxidation, resulting in distinct brown staining indicative of plaque presence .

Study on Glutamate Decarboxylase Activity

Research demonstrated that DAB could effectively assay glutamate decarboxylase activity within rat cerebellar sections. The method involved incubating tissue slices with DAB and hydrogen peroxide, allowing researchers to visualize enzyme activity through the resultant brown precipitate .

Comparative Analysis of DAB Applications

Application AreaDescriptionKey Findings
HistochemistryStaining proteins and nucleic acidsEffective visualization of target antigens
ImmunohistochemistryDetecting specific proteins using antibody conjugatesWidely used for disease markers
Forensic ScienceEnhancing blood fingermarksReliable detection method for forensic analysis
Biochemical AssaysMeasuring enzyme activitiesValidated use in various enzymatic assays

Q & A

Q. How to prepare a stable DAB solution for immunohistochemistry (IHC)?

Methodological Answer:

  • Step 1: Dissolve DAB powder (10–50 mg) in 100 mL of Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) at pH 7.2–7.6. Vortex thoroughly to ensure complete dissolution. If insoluble particles remain, filter through a 0.2 μm membrane .
  • Step 2: Add 30% hydrogen peroxide (H₂O₂) at 0.001–0.003% final concentration (e.g., 100 μL H₂O₂ per 100 mL solution) immediately before use to activate the peroxidase reaction .
  • Step 3: For enhanced signal, incorporate metal ions (e.g., 0.05% nickel chloride or cobalt chloride) to intensify the brown precipitate .
  • Storage: Prepare fresh solutions for optimal results. If necessary, store aliquots at -20°C for short-term use (≤1 week) .

Q. What are the critical safety precautions when handling DAB?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood when weighing powder or preparing solutions .
  • Waste Disposal: Collect DAB waste in designated containers for hazardous chemicals. Neutralize with sodium hypochlorite (bleach) before disposal to degrade carcinogenic byproducts .
  • Exposure Response: In case of contact, rinse skin/eyes with copious water for 15 minutes and seek medical attention .

Q. What buffer systems are optimal for DAB-based peroxidase detection?

Methodological Answer:

  • Primary Buffers: Tris-HCl (pH 7.6–8.5) or PBS (pH 7.2–7.6) are standard. Adjust pH carefully, as deviations >0.5 units reduce enzymatic activity .
  • Additives: Include 0.05–0.1% Triton X-100 to improve tissue permeability. Avoid high-salt buffers (>150 mM NaCl), which may precipitate DAB .
  • Metal Ion Compatibility: Nickel or cobalt salts require buffering at pH 7.6–8.0 to prevent hydrolysis .

Q. How to troubleshoot inconsistent DAB staining results across experimental replicates?

Methodological Answer:

  • Variable 1: Ensure consistent H₂O₂ concentration (0.001–0.003%). Excess H₂O₂ accelerates reaction kinetics, leading to background noise .
  • Variable 2: Use freshly prepared DAB solutions. Degraded DAB (yellow discoloration) produces weak signals .
  • Variable 3: Standardize incubation time (10–30 minutes) and temperature (20–25°C). Prolonged incubation increases nonspecific binding .
  • Control Experiments: Include negative controls (omitting primary antibody) and positive controls (tissues with known antigen expression) .

Q. What methods enhance DAB signal intensity without increasing background noise?

Methodological Answer:

  • Metal Ion Enhancement: Add 0.05% nickel chloride (yields black precipitate) or cobalt chloride (blue-gray) to intensify contrast. Adjust pH to 7.6–8.0 for optimal metal-DAB complex formation .
  • Enzymatic Blocking: Pre-treat sections with 3% hydrogen peroxide to quench endogenous peroxidase activity, reducing background .
  • Antigen Retrieval: Use heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) for formalin-fixed tissues to improve antibody penetration .

Q. How does DAB compare to other chromogenic substrates in sensitivity and applicability?

Methodological Answer:

  • Sensitivity: DAB produces an insoluble, permanent brown precipitate, ideal for brightfield microscopy. It outperforms soluble substrates (e.g., ABTS, TMB) in long-term archival stability but is less sensitive than fluorescent substrates .
  • Applications: DAB is preferred for immunohistochemistry (IHC) and immunoblotting. Avoid in quantitative assays due to precipitation; use TMB or chemiluminescent substrates for ELISA .
  • Limitations: DAB is carcinogenic. Alternatives like Vector® VIP (purple) or AEC (red) offer safer, albeit less stable, options .

Q. Can DAB be used for quantitative analysis of peroxidase activity?

Methodological Answer:

  • Challenge: DAB’s insoluble precipitate complicates spectrophotometric quantification. However, semi-quantitative analysis via image densitometry is feasible with standardized imaging conditions .
  • Alternative Approach: Use DAB to localize H₂O₂ in plant tissues (e.g., detecting oxidative stress) with calibrated reaction times and controlled substrate concentrations .
  • Validation: Correlate DAB staining intensity with enzymatic activity assays (e.g., O.D. measurements of soluble reaction products) .

Q. What novel applications of DAB exist beyond traditional immunohistochemistry?

Methodological Answer:

  • Plant Biology: DAB-H₂O₂ reactions localize oxidative stress in plant tissues (e.g., root tips exposed to abiotic stress) .
  • Electron Microscopy: DAB’s osmiophilic properties enable ultrastructural localization of peroxidase activity when combined with osmium tetroxide post-staining .
  • Enzyme-Linked Assays: Adapt DAB for phosphatase detection by coupling with peroxidase-conjugated secondary antibodies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diaminobenzidine tetrahydrochloride
Reactant of Route 2
3,3'-Diaminobenzidine tetrahydrochloride

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